MDM2 Binding Affinity
The chromenotriazolopyrimidine inhibitors synthesized using 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one exhibit sub-nanomolar binding affinity for the MDM2 protein. A representative compound from this series (BDBM50436682) demonstrates a Ki of 0.440 nM and an IC50 of 6.80 nM against recombinant human MDM2 [1]. In contrast, the initial high-throughput screening hit, which lacked the optimized substitution pattern derived from this building block, displayed significantly weaker activity [2]. While direct comparator data for the isolated building block is not applicable, the activity of the final drug candidates serves as a proxy for the essential role of this specific precursor.
IC50 = 6.80 nM
| Evidence Dimension | MDM2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.440 nM |
| Comparator Or Baseline | Optimized chromenotriazolopyrimidine series vs. early HTS hits |
| Quantified Difference | Sub-nanomolar affinity achieved; early hits had micromolar or weaker activity [2] |
| Conditions | Fluorescence polarization competition assay using recombinant human His-tagged MDM2 (residues 1-118) and a p53-based peptide probe |
Why This Matters
The sub-nanomolar Ki value confirms that the building block enables the synthesis of highly potent MDM2 inhibitors, a prerequisite for any viable clinical candidate in this target class.
- [1] BindingDB. BDBM50436682. Affinity Data: Ki=0.440nM, IC50=6.80nM for MDM2. View Source
- [2] Allen JG, Bourbeau MP, Wohlhieter GE, et al. Discovery and optimization of chromenotriazolopyrimidines as potent inhibitors of the mouse double minute 2-tumor protein 53 protein-protein interaction. J Med Chem. 2009;52(22):7044-7053. View Source
